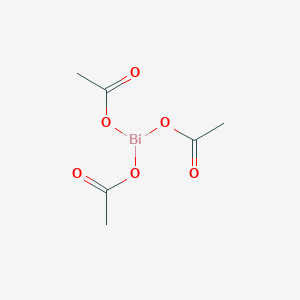![molecular formula C24H27BrO2P+ B12062351 [2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide](/img/structure/B12062351.png)
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a triphenylphosphanium group, which is known for its applications in organic synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method includes the use of [2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] bromide as the alkylating agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with efficient stirring and temperature control systems to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triphenylphosphanium group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted triphenylphosphanium compounds .
Wissenschaftliche Forschungsanwendungen
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of [2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide involves its interaction with biological molecules such as proteins and enzymes. The compound can bind to these molecules, leading to changes in their structure and function. This interaction can result in various biochemical and physiological effects, depending on the specific molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to [2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide include:
- 1-[(2-methylpropan-2-yl)oxy]propan-2-one
- 2-[3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the triphenylphosphanium group with the [2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
Eigenschaften
Molekularformel |
C24H27BrO2P+ |
|---|---|
Molekulargewicht |
458.3 g/mol |
IUPAC-Name |
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C24H26O2P.BrH/c1-24(2,3)26-23(25)19-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1; |
InChI-Schlüssel |
ZGLFRTJDWWKIAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)




![(R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi](/img/structure/B12062342.png)
![trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride](/img/structure/B12062345.png)
